1-Bromo-3,3-dimethyl-1-butene

Catalog No.
S13968713
CAS No.
M.F
C6H11Br
M. Wt
163.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3,3-dimethyl-1-butene

Product Name

1-Bromo-3,3-dimethyl-1-butene

IUPAC Name

(E)-1-bromo-3,3-dimethylbut-1-ene

Molecular Formula

C6H11Br

Molecular Weight

163.06 g/mol

InChI

InChI=1S/C6H11Br/c1-6(2,3)4-5-7/h4-5H,1-3H3/b5-4+

InChI Key

OPBXPQWSUBEPEK-SNAWJCMRSA-N

Canonical SMILES

CC(C)(C)C=CBr

Isomeric SMILES

CC(C)(C)/C=C/Br

1-Bromo-3,3-dimethyl-1-butene is an organic compound characterized by the presence of a bromine atom attached to a carbon chain with three methyl groups. Its chemical formula is C6H13Br\text{C}_6\text{H}_{13}\text{Br}, and it has a molecular weight of approximately 165.07 g/mol. The compound features a unique structure that includes a double bond between the first and second carbon atoms, making it an alkene. The presence of the bromine atom contributes to its reactivity, allowing it to participate in various

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
  • Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes, such as 3,3-dimethyl-1-butene.
  • Addition Reactions: The double bond in 1-bromo-3,3-dimethyl-1-butene allows for electrophilic addition reactions. For example, when treated with hydrogen bromide (HBr), it can yield various bromoalkanes depending on the reaction conditions (Markovnikov vs. anti-Markovnikov addition) .

While specific biological activity data for 1-bromo-3,3-dimethyl-1-butene is limited, compounds with similar structures often exhibit various biological properties. The reactivity of halogenated compounds can lead to interactions with biological molecules, potentially affecting enzymatic activities or cellular processes. Further studies are required to elucidate any specific biological effects associated with this compound.

There are several methods for synthesizing 1-bromo-3,3-dimethyl-1-butene:

  • Bromination of 3,3-Dimethyl-1-butene: This method involves the direct bromination of 3,3-dimethyl-1-butene using bromine in a suitable solvent like carbon tetrachloride or dichloromethane at low temperatures to control the addition across the double bond .
  • Grignard Reaction: Another approach involves reacting 3,3-dimethylbutan-2-one with a Grignard reagent followed by treatment with a brominating agent .

These methods allow for the production of high-purity 1-bromo-3,3-dimethyl-1-butene suitable for research and industrial applications.

Several compounds share structural similarities with 1-bromo-3,3-dimethyl-1-butene. Here are some notable examples:

Compound NameStructureCAS NumberSimilarity Index
2-Bromo-2-methylpropaneBrC(CH₃)₃75-26-30.85
2-Bromo-2-methylbutaneBrC(CH₃)₂CH₂CH₃1647-24-10.80
1-Bromo-2-methylbutaneBrCH₂C(CH₃)₂1647-25-20.79
2-BromobutaneBrCH₂CH(CH₃)₂74-96-40.75

Uniqueness

The uniqueness of 1-bromo-3,3-dimethyl-1-butene lies in its specific arrangement of substituents around the double bond and its potential for diverse chemical transformations compared to its similar counterparts. Its ability to participate in both substitution and elimination reactions makes it particularly versatile in synthetic organic chemistry.

XLogP3

3.1

Exact Mass

162.00441 g/mol

Monoisotopic Mass

162.00441 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-10

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